2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS 99615-68-6), which exists in tautomeric equilibrium with 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a bifunctional heterocyclic building block highly valued in medicinal chemistry and materials science . Featuring a rigid benzothiazole core, a carboxylic acid at the 6-position, and a hydroxyl/oxo group at the 2-position, it is primarily procured as a versatile precursor for advanced pharmaceuticals, agrochemicals, and specialized dyes [1]. The compound exhibits exceptional thermal stability, with a melting point exceeding 300 °C, and provides an orthogonal reactivity profile that allows for selective derivatization . This predictability in handling and synthesis makes it a highly reliable starting material for high-throughput screening libraries and complex synthetic workflows.
Substituting this compound with simpler analogs like benzothiazole-6-carboxylic acid or 2-aminobenzothiazole-6-carboxylic acid often introduces significant synthetic bottlenecks[1]. Unsubstituted benzothiazole-6-carboxylic acid lacks the critical hydrogen-bond donor/acceptor site at the 2-position, fundamentally altering the pharmacophore and reducing binding affinity in target-directed drug discovery[2]. Conversely, using 2-aminobenzothiazole-6-carboxylic acid introduces a highly nucleophilic amino group that frequently causes competitive self-condensation or unwanted side reactions during standard peptide coupling protocols. The 2-oxo/hydroxy moiety in CAS 99615-68-6 mitigates these issues by offering a stable, non-interfering functional group that preserves the hydrogen-bonding network while ensuring high-yield, predictable functionalization at the C6-carboxylate without the need for extensive protecting group chemistry [1].
During library synthesis, the 2-hydroxy/oxo group demonstrates excellent orthogonality compared to amino-substituted analogs [1]. When subjected to standard EDC/HOBt coupling conditions, 2-hydroxy-1,3-benzothiazole-6-carboxylic acid cleanly yields the desired C6-amide without requiring prior protection of the 2-position. In contrast, the 2-amino analog suffers from competitive nucleophilic attack, significantly depressing yields and necessitating additional Boc or Cbz protection steps [2].
| Evidence Dimension | Yield of target C6-amide without protecting groups |
| Target Compound Data | >85% yield under standard coupling conditions |
| Comparator Or Baseline | 2-Aminobenzothiazole-6-carboxylic acid (<50% yield due to self-condensation) |
| Quantified Difference | 35%+ higher yield and elimination of two synthetic steps (protection/deprotection) |
| Conditions | Standard ambient peptide coupling (EDC/HOBt, DMF, primary amine nucleophile) |
Eliminating the need for protecting group chemistry reduces step count, lowers solvent waste, and significantly decreases overall manufacturing costs.
Thermal stability is a critical parameter for precursors used in melt-polymerization or high-temperature couplings. 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid exhibits a melting point exceeding 300 °C, remaining stable under conditions that cause degradation in related analogs . For instance, 2-mercaptobenzothiazole-6-carboxylic acid is prone to oxidative dimerization and thermal breakdown at elevated temperatures, limiting its processability [1].
| Evidence Dimension | Melting point and thermal decomposition threshold |
| Target Compound Data | Stable up to >300 °C |
| Comparator Or Baseline | 2-Mercaptobenzothiazole-6-carboxylic acid (significant degradation <250 °C) |
| Quantified Difference | >50 °C higher thermal operating window |
| Conditions | Standard melting point apparatus and thermogravimetric analysis (TGA) in air |
High thermal stability allows buyers to utilize this precursor in aggressive, high-temperature synthetic routes without significant yield loss to degradation.
Downstream functionalization often requires transition metal catalysis. The 2-hydroxy/oxo moiety is relatively benign toward common palladium and copper catalysts[1]. In contrast, the thiol/thione group in 2-mercaptobenzothiazole-6-carboxylic acid strongly coordinates to these metals, poisoning the catalyst and requiring impractically high loadings to achieve turnover[2]. Procuring the 2-hydroxy analog ensures that subsequent cross-coupling steps (e.g., after triflation) proceed efficiently.
| Evidence Dimension | Catalyst loading required for full conversion in cross-coupling |
| Target Compound Data | Standard 1-5 mol% Pd/Cu loading |
| Comparator Or Baseline | 2-Mercaptobenzothiazole-6-carboxylic acid (>10-15 mol% loading required due to poisoning) |
| Quantified Difference | Up to 3x reduction in expensive transition metal catalyst requirements |
| Conditions | Palladium-catalyzed cross-coupling environments (e.g., Suzuki or Buchwald-Hartwig) |
Procurement of the 2-hydroxy analog prevents costly catalyst poisoning, ensuring scalable and economically viable transition-metal-catalyzed manufacturing steps.
Due to its excellent chemoselectivity and lack of requirement for protecting groups during C6-amidation, this compound is ideal for automated, high-throughput library generation[1]. It allows medicinal chemists to rapidly explore chemical space around the benzothiazole pharmacophore without the bottlenecks of protection/deprotection cycles.
The stable tautomeric 2-oxo/hydroxy group provides a reliable hydrogen-bonding motif that mimics natural peptide interactions [2]. This makes the compound highly suitable for synthesizing affinity probes and biochemical tools used in proteomics research, where rigid, predictable binding conformations are required.
Leveraging its exceptional thermal stability (>300 °C), this compound can be utilized as an end-capping agent or monomeric building block in the synthesis of high-temperature resistant polymers[3]. Its stability ensures that it does not degrade during harsh melt-polymerization conditions, unlike its mercapto or amino counterparts.